

Spectroscopic Data Interpretation for 2-Phenylquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: **2-Phenylquinolin-4-ol**

Cat. No.: **B1196632**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Phenylquinolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared spectroscopic data is crucial for its structural elucidation and characterization. This document presents a comprehensive summary of available data, detailed experimental protocols, and a logical workflow for data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Phenylquinolin-4-ol**.

Table 1: ^1H NMR Spectroscopic Data of **2-Phenylquinolin-4-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
11.72	s	-	1H	N-H
8.10	dd	8.1, 1.1	1H	Ar-H
7.83	dd	6.6, 2.9	2H	Ar-H
7.77	d	8.3	1H	Ar-H
7.70 – 7.64	m	-	1H	Ar-H
7.63 – 7.55	m	-	3H	Ar-H
7.34	t	7.2	1H	Ar-H
6.34	s	-	1H	C-H (quinolinol ring)

Solvent: DMSO-d₆, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of **2-Phenylquinolin-4-ol**

Chemical Shift (δ) ppm	Assignment
176.92	C=O
149.98	Ar-C
140.50	Ar-C
134.21	Ar-C
131.80	Ar-C
130.44	Ar-C
128.99	Ar-CH
127.41	Ar-CH
124.86	Ar-C
124.71	Ar-CH
123.24	Ar-CH
118.71	Ar-C
107.32	Ar-CH

Solvent: DMSO-d₆, Reference: DMSO (δ = 39.50 ppm)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of **2-Phenylquinolin-4-ol**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	222.0914	222.0917

Table 4: Infrared (IR) Spectroscopy Data of **2-Phenylquinolin-4-ol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Broad, ~3400-2500	O-H and N-H stretching (tautomeric forms)
~1650-1630	C=O stretching (in the 4-quinolone tautomer)
~1600-1450	C=C and C=N stretching (aromatic rings)
~1350-1200	C-O stretching
~800-700	C-H bending (out-of-plane)

Note: The IR data is a general interpretation based on the known structure, as detailed peak assignments were not available in the cited literature.

Experimental Protocols

The following methodologies were reported for the synthesis and spectroscopic characterization of **2-Phenylquinolin-4-ol**.

2.1 Synthesis of 2-Phenylquinolin-4(1H)-one

A mixture of 1a (0.2 mmol), 2a (0.4 mmol), TEMPO (3 equiv), and KHCO₃ (2 equiv) in DMSO (1 mL) was placed in a test tube. The tube was evacuated and back-filled with oxygen three times (using a balloon). The reaction mixture was then stirred at 120 °C in an oil bath under an oxygen atmosphere. After cooling to room temperature, the solvent was extracted with ethyl acetate and washed with brine. The organic layer was dried over Na₂SO₄, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography using petroleum ether/ethyl acetate as the eluent to yield pure 2-phenylquinolin-4(1H)-one.[1]

2.2 NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆). For ¹H NMR, tetramethylsilane (TMS) served as the internal standard (δ = 0.00 ppm), and for ¹³C NMR, the solvent peak of DMSO was used for calibration (δ = 39.50 ppm).[1]

2.3 High-Resolution Mass Spectrometry (HRMS)

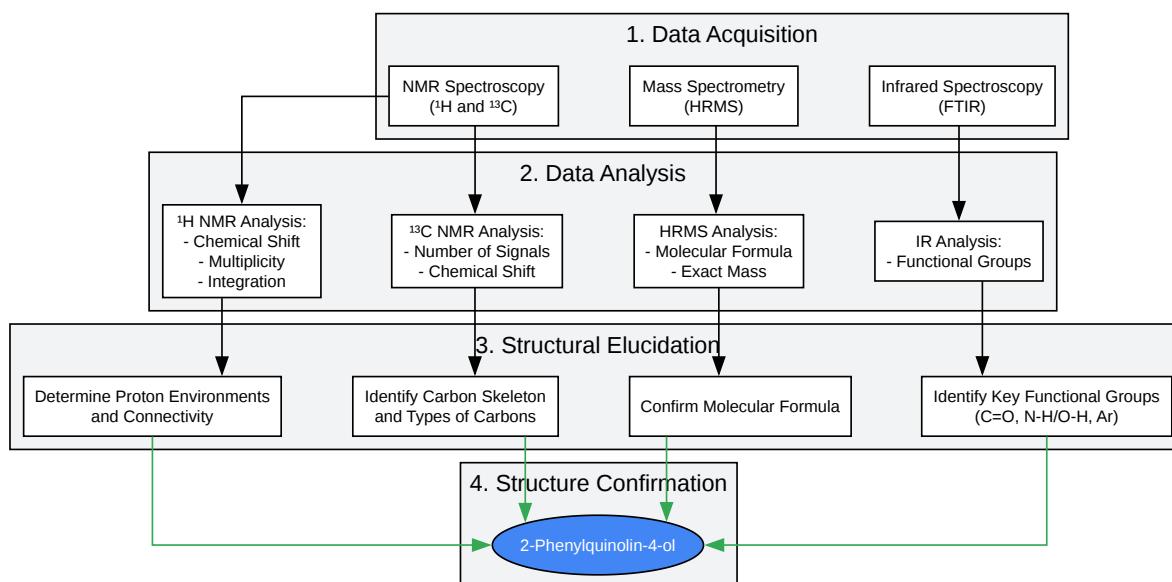
HRMS data were acquired on an FT-ICR mass spectrometer using electrospray ionization (ESI).^[1]

2.4 Infrared (IR) Spectroscopy

The FTIR spectrum of **2-Phenylquinolin-4-ol** was obtained using the KBr wafer technique.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-Phenylquinolin-4-ol** using the obtained spectroscopic data.



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Caption: Workflow for Spectroscopic Data Interpretation.

In-depth Interpretation

4.1 ^1H NMR Spectrum Analysis

The ^1H NMR spectrum provides valuable information about the proton environment in the molecule. The downfield singlet at 11.72 ppm is characteristic of a labile proton, in this case, the N-H proton of the quinolinone ring, which can also exist in tautomeric equilibrium with the O-H of the quinolinol form. The complex multiplets in the aromatic region (7.34-8.10 ppm) correspond to the protons on the quinoline and phenyl rings. The integration of these signals confirms the presence of the correct number of aromatic protons. The singlet at 6.34 ppm is assigned to the proton at the C3 position of the quinolinone ring.

4.2 ^{13}C NMR Spectrum Analysis

The ^{13}C NMR spectrum reveals the carbon framework of the molecule. The signal at 176.92 ppm is indicative of a carbonyl carbon (C=O), which supports the predominance of the 4-quinolone tautomer in the DMSO solvent. The numerous signals in the range of 107-150 ppm are characteristic of the sp^2 hybridized carbons of the aromatic quinoline and phenyl rings. The total number of distinct carbon signals is consistent with the proposed structure.

4.3 Mass Spectrometry Analysis

High-resolution mass spectrometry provides the exact mass of the molecule, which is a powerful tool for confirming the molecular formula. The observed $[\text{M}+\text{H}]^+$ ion at m/z 222.0917 is in excellent agreement with the calculated mass for $\text{C}_{15}\text{H}_{12}\text{NO}$ (222.0914), confirming the elemental composition of **2-Phenylquinolin-4-ol**.

4.4 Infrared Spectrum Analysis

The IR spectrum helps to identify the functional groups present in the molecule. The broad absorption band observed in the high-frequency region (typically $3400\text{-}2500\text{ cm}^{-1}$) is indicative of O-H and N-H stretching vibrations, which is consistent with the keto-enol tautomerism of the **2-phenylquinolin-4-ol**/2-phenyl-4-quinolone system. A strong absorption peak around $1650\text{-}1630\text{ cm}^{-1}$ corresponds to the C=O stretching vibration of the quinolone form. The absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are attributed to the C=C and C=N stretching vibrations of the aromatic rings.

Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, HRMS, and IR spectroscopic data provides a comprehensive and unambiguous structural confirmation of **2-Phenylquinolin-4-ol**. The presented data and experimental protocols serve as a valuable resource for researchers and scientists working with this compound and its derivatives in the fields of drug discovery and materials science. The logical workflow for data interpretation can be applied as a general methodology for the structural elucidation of similar organic molecules.

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References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation for 2-Phenylquinolin-4-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196632#spectroscopic-data-interpretation-for-2-phenylquinolin-4-ol>

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